
Stannane, dibromodicyclohexyl-
Overview
Description
Stannane, dibromodicyclohexyl- (DBDC) is a type of organostannane compound, which is characterized by the presence of a tin atom in its molecular structure. This compound is widely used in various scientific applications, including synthesis, catalysis, and drug delivery. In
Scientific Research Applications
Stannane, dibromodicyclohexyl- has been used in a variety of scientific research applications, including synthesis, catalysis, and drug delivery. In synthesis, Stannane, dibromodicyclohexyl- has been used as a precursor for the synthesis of other organostannane compounds, as well as for the synthesis of organometallic compounds. In catalysis, Stannane, dibromodicyclohexyl- has been used to promote the formation of organometallic complexes, as well as to facilitate the formation of other organometallic compounds. In drug delivery, Stannane, dibromodicyclohexyl- has been used to form nanocapsules, which can be used to deliver drugs to specific target sites in the body.
Mechanism of Action
The mechanism of action of Stannane, dibromodicyclohexyl- is not fully understood. It is believed that the tin atom in the Stannane, dibromodicyclohexyl- molecule acts as a Lewis acid, which can facilitate the formation of organometallic complexes. Additionally, the bromine atoms in the Stannane, dibromodicyclohexyl- molecule may act as electron-withdrawing groups, which can increase the electron density of the molecule and facilitate the formation of organometallic complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Stannane, dibromodicyclohexyl- are not well understood. However, it is believed that Stannane, dibromodicyclohexyl- may have some effects on the human body, as it has been shown to have some effects on the immune system in animal models. Additionally, Stannane, dibromodicyclohexyl- may have some effects on the metabolism of certain drugs, as it has been shown to increase the bioavailability of certain drugs in animal models.
Advantages and Limitations for Lab Experiments
The use of Stannane, dibromodicyclohexyl- in laboratory experiments has several advantages. First, Stannane, dibromodicyclohexyl- is relatively inexpensive and easy to obtain. Second, it is relatively easy to synthesize Stannane, dibromodicyclohexyl-, as it can be synthesized from readily available starting materials. Finally, Stannane, dibromodicyclohexyl- is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using Stannane, dibromodicyclohexyl- in laboratory experiments is that its effects on the human body are not well understood. Additionally, Stannane, dibromodicyclohexyl- is a relatively new compound and has not been extensively studied, so there is a lack of information about its potential side effects.
Future Directions
The future directions for Stannane, dibromodicyclohexyl- research include further studies on its effects on the human body, as well as further studies on its potential applications in synthesis, catalysis, and drug delivery. Additionally, further studies on the mechanism of action of Stannane, dibromodicyclohexyl- and its potential side effects are needed. Finally, further studies on the synthesis of Stannane, dibromodicyclohexyl- and other organostannane compounds are needed in order to improve the efficiency and yield of the reaction.
properties
IUPAC Name |
dibromo(dicyclohexyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11.2BrH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFTTZVNBAHQBF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Br2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183725 | |
| Record name | Dibromodicyclohexylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2954-94-1 | |
| Record name | Stannane, dibromodicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2954-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibromodicyclohexylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




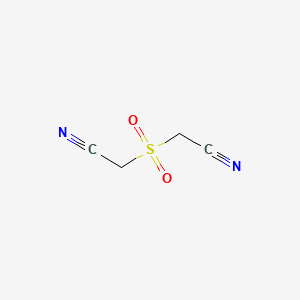

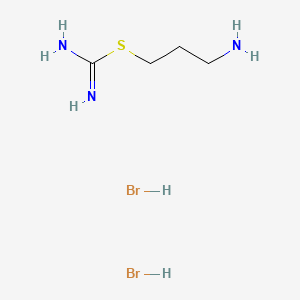
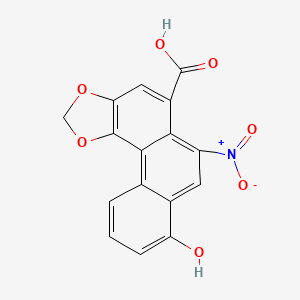


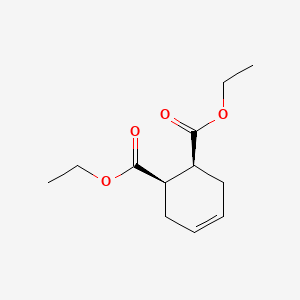


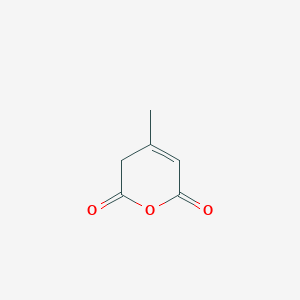

![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)
